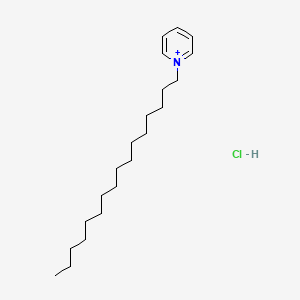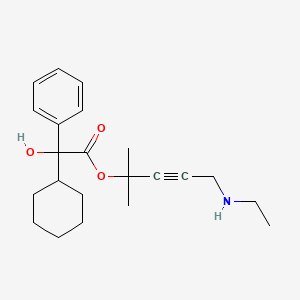
RCC-36 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
RCC-36 free base undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
RCC-36 free base has been studied for its pharmacological actions, particularly in relation to its effects on the human urinary bladder muscle . It has shown potential as an antimuscarinic and calcium-antagonist agent, which makes it a candidate for the treatment of overactive bladder. Additionally, this compound has been compared with other antimuscarinic drugs in terms of its effects on human detrusor smooth muscle . Its applications in scientific research extend to the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of RCC-36 free base involves its interaction with muscarinic receptors and calcium channels. By blocking these receptors and channels, this compound can inhibit the contraction of smooth muscle in the urinary bladder, thereby reducing symptoms of overactive bladder . The molecular targets and pathways involved include the muscarinic acetylcholine receptors and voltage-gated calcium channels.
Comparison with Similar Compounds
RCC-36 free base is similar to other antimuscarinic and calcium-antagonist agents, such as terodiline and NS-21 . this compound has unique properties that distinguish it from these compounds. For example, while terodiline is associated with proarrhythmic activity due to its combined inhibition of potassium and calcium currents, this compound primarily inhibits L-type calcium currents without significantly affecting potassium currents . This makes this compound a potentially safer alternative for the treatment of overactive bladder.
Similar Compounds
- Terodiline
- NS-21
- Temiverine (parent compound)
Properties
CAS No. |
146205-91-6 |
|---|---|
Molecular Formula |
C22H31NO3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
[5-(ethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-4-23-17-11-16-21(2,3)26-20(24)22(25,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5,7-8,12-13,19,23,25H,4,6,9-10,14-15,17H2,1-3H3 |
InChI Key |
BWTHWMSRTKTAFC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


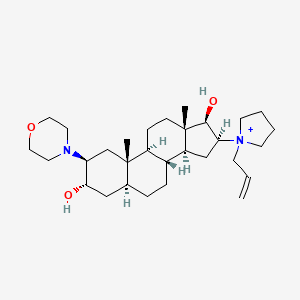
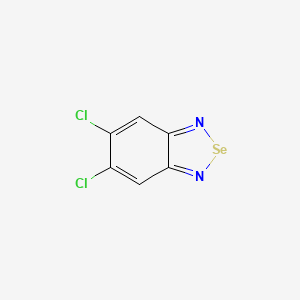
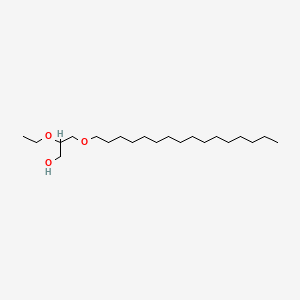
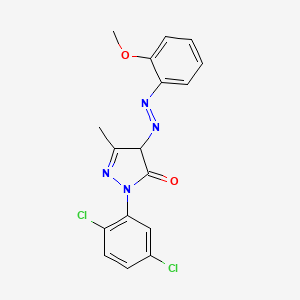
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B12811978.png)
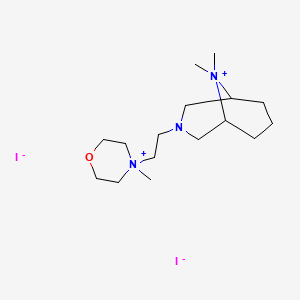
![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)

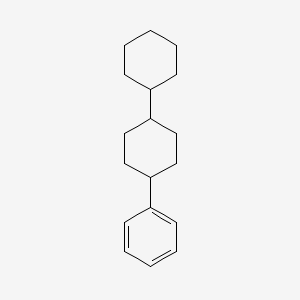

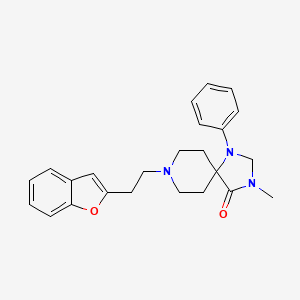
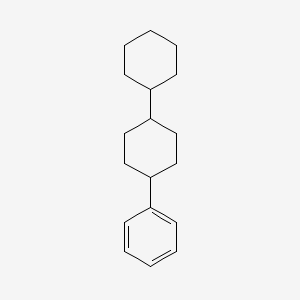
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)
